molecular formula C21H25N5O3 B2370589 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1171954-17-8

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2370589
CAS No.: 1171954-17-8
M. Wt: 395.463
InChI Key: ONTLLHMZMPRHKI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core fused with a pyrrolidine moiety. The presence of multiple nitrogen atoms and functional groups enhances its potential interactions with biological targets. The molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 296.36 g/mol.

Biological Activities

Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities:

1. Antimicrobial Activity

  • Several studies have reported that derivatives of pyrazolo[3,4-b]pyridine demonstrate significant antimicrobial properties. For instance, compounds have shown efficacy against various bacterial strains and fungi .

2. Anticancer Properties

  • Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies revealed that these compounds could inhibit the proliferation of cervical (HeLa) and prostate (DU 205) cancer cells .

3. Analgesic and Anti-inflammatory Effects

  • The compound has been noted for its analgesic and anti-inflammatory activities in experimental models. These effects are believed to be mediated through the inhibition of specific enzymes involved in pain and inflammation pathways .

4. Enzyme Inhibition

  • This compound has shown potential as an enzyme inhibitor in various biochemical pathways. This includes inhibition of phosphodiesterase enzymes which play a crucial role in cellular signaling .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

1. Binding Interactions

  • The structural features allow for effective binding to target proteins or enzymes through hydrogen bonding and hydrophobic interactions.

2. Modulation of Signaling Pathways

  • By inhibiting key enzymes such as phosphodiesterases or cyclooxygenases involved in inflammatory responses or cancer progression, the compound can modulate critical signaling pathways.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-11-5-6-15(7-12(11)2)26-10-14(9-17(26)27)21(29)22-18-16-8-13(3)20(28)23-19(16)25(4)24-18/h5-7,13-14H,8-10H2,1-4H3,(H,23,28)(H,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLLHMZMPRHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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